2-Methyl-5-nitrobenzenesulfonic acid (CAS 121-03-9), commonly referred to in industry as 4-nitrotoluene-2-sulfonic acid (4-NTSA), is a highly functionalized aromatic intermediate characterized by its para-nitro and ortho-sulfonic acid groups relative to the methyl moiety. Procured primarily as a yellow crystalline powder or aqueous solution, it exhibits excellent solubility in water (up to 667 g/L at 23°C) and polar organic solvents . In industrial procurement, 4-NTSA is the critical, non-substitutable precursor for the synthesis of 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS acid) and its reduced derivative, DSD acid [1]. These downstream stilbene derivatives form the structural backbone of the global optical brightening agent (OBA) and fluorescent whitening agent (FWA) markets, making the purity and availability of 4-NTSA a major driver in textile and paper chemical supply chains.
Substituting 4-NTSA with its unsulfonated precursor, 4-nitrotoluene, shifts the burden of hazardous chemical processing onto the buyer, requiring the use of 25% oleum (fuming sulfuric acid) at elevated temperatures (60–90°C) and generating highly corrosive waste streams alongside unwanted sulfone byproducts[1]. Conversely, attempting to substitute 4-NTSA with a non-nitrated analog, such as 2-methylbenzenesulfonic acid, fundamentally fails in application; the nitro group is chemically mandatory to activate the methyl group for the base-catalyzed oxidative coupling that forms the conjugated stilbene double bond [2]. Without this specific substitution pattern, the subsequent formation of DNS acid is impossible, completely preventing the production of functional fluorescent whitening agents.
Procuring 4-NTSA directly bypasses the need for in-house sulfonation of 4-nitrotoluene. Industrial sulfonation of 4-nitrotoluene requires 25% oleum and leaves a reaction mass containing approximately 16% residual sulfuric acid and up to 0.73% of 2,2'-dimethyl-5,5'-dinitrodiphenylsulfone byproducts [1]. By purchasing the pre-sulfonated 4-NTSA, buyers eliminate 100% of oleum handling, associated highly corrosive waste streams, and the massive capital expenditure required for cascade sulfonation reactors[2].
| Evidence Dimension | Hazardous Reagent Requirement and Waste Generation |
| Target Compound Data | 4-NTSA (0% oleum required, 0% sulfonation waste generated by buyer) |
| Comparator Or Baseline | 4-Nitrotoluene (Requires 25% oleum; generates ~16% residual sulfuric acid waste) |
| Quantified Difference | 100% elimination of in-house oleum handling and sulfonation waste |
| Conditions | Industrial cascade sulfonation vs. direct precursor procurement |
Direct procurement of 4-NTSA removes the severe regulatory, safety, and capital burdens associated with handling fuming sulfuric acid.
The structural composition of 4-NTSA is uniquely suited for the synthesis of fluorescent brighteners due to the activating effect of the para-nitro group. Under alkaline oxidation conditions (e.g., using air/O2 in DMSO or aqueous sodium hypochlorite), 4-NTSA undergoes oxidative coupling to yield >90% 4,4'-dinitrostilbene-2,2'-disulfonic acid (DNS acid) [1]. In contrast, a generic in-class substitute like 2-methylbenzenesulfonic acid yields 0% stilbene, as it lacks the electron-withdrawing nitro group necessary to increase the acidity of the methyl protons for base-catalyzed condensation [2].
| Evidence Dimension | Stilbene Coupling Yield |
| Target Compound Data | 4-NTSA (>90% yield of DNS acid via oxidative coupling) |
| Comparator Or Baseline | 2-Methylbenzenesulfonic acid (0% yield; incapable of coupling) |
| Quantified Difference | Absolute requirement for stilbene formation (>90% vs 0%) |
| Conditions | Alkaline oxidative condensation (e.g., NaOH/O2 or NaOCl) |
The specific para-nitro substitution is non-negotiable for buyers intending to manufacture stilbene-based optical brightening agents.
The presence of the sulfonic acid group drastically alters the physical properties of the molecule compared to its unsulfonated baseline. 4-NTSA exhibits a high water solubility of approximately 667 g/L at 23°C . Its precursor, 4-nitrotoluene, is practically insoluble in water, with a solubility of only 0.4 g/L (0.04%) at 20°C[1]. This ~1600-fold increase in aqueous solubility allows 4-NTSA to be processed homogeneously in aqueous alkaline media during the critical oxidation step, avoiding the need for massive volumes of volatile organic solvents.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 4-NTSA (~667 g/L at 23°C) |
| Comparator Or Baseline | 4-Nitrotoluene (~0.4 g/L at 20°C) |
| Quantified Difference | ~1600-fold higher aqueous solubility |
| Conditions | Aqueous solution at ambient temperature (20-23°C) |
High aqueous solubility enables efficient, solvent-free or low-solvent oxidative coupling, reducing environmental impact and solvent recovery costs.
4-NTSA is the mandatory starting material for producing 4,4'-diaminostilbene-2,2'-disulfonic acid (DSD acid). Its high solubility and specific reactivity allow for efficient oxidative coupling to DNS acid, followed by reduction, to supply the paper and textile industries with high-performance fluorescent whitening agents [1].
The compound is utilized in the synthesis of commercially important dyes, such as Direct Yellow 11 and Direct Orange 40. The sulfonic acid group ensures the final dye molecules have strong water solubility and high affinity for cellulosic fibers[2].
Beyond small molecules, 4-NTSA serves as a functional building block in materials science, where its sulfonic acid moiety is leveraged to create ion-exchange resins or specialized water-soluble polymers with inherent UV-absorbing or fluorescent properties .
Corrosive;Irritant